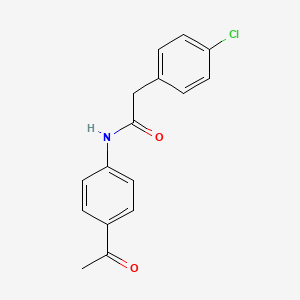

N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide

Overview

Description

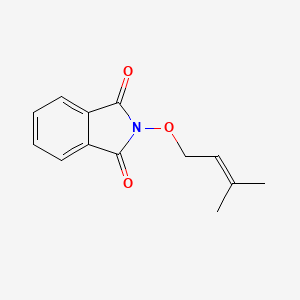

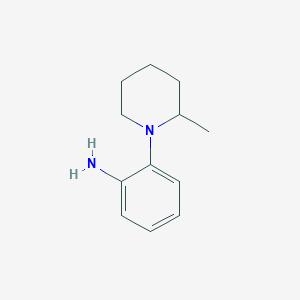

N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group attached to a phenyl ring and a chlorophenyl group linked through an acetamide bond. This compound is structurally related to various other acetamides, such as N-(4-chlorophenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, which share similar bond parameters and molecular conformations .

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide involves the acetylation of a phenyl ring and the formation of an acetamide linkage with a chlorophenyl group. The synthesis process has been optimized to be more efficient and cost-effective compared to the synthesis of related compounds, such as esterified derivatives . Other related compounds, such as N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, have been synthesized using different reagents and catalysts, indicating the versatility of synthetic methods for acetamides .

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide is characterized by the coplanarity of the acetylphenyl ring and the acetamide group, with a dihedral angle indicating a near-planar conformation. This structural feature is crucial for the compound's interaction with biological targets, such as tyrosinase enzymes . The molecular geometry and hydrogen bonding patterns of related acetamides have been extensively studied, revealing that these compounds form various intermolecular interactions, such as N-H...O hydrogen bonds, which contribute to their stability and potential biological activity .

Chemical Reactions Analysis

Acetamides, including N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide, can participate in various chemical reactions due to their functional groups. For instance, the amide group can engage in hydrogen bonding, which is a key interaction in the formation of crystal structures and potentially in binding to biological targets. The presence of the acetyl group also allows for further chemical modifications, which can be exploited to synthesize derivatives with enhanced biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide are influenced by its molecular structure. The planarity of the molecule and the presence of hydrogen bonding contribute to its solid-state properties, such as crystal packing. The compound's interactions with solvents and its solvatochromic effects indicate its potential for diverse applications, including as a tyrosinase inhibitor, which may be relevant for treating dermatological disorders and possibly Parkinson's disease . The related acetamides also exhibit specific optical properties and crystal packing patterns, which are important for their characterization and potential applications .

Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure Insights : The crystal structures of derivatives of N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide have been studied, revealing intricate molecular linkages. These structures demonstrate hydrogen bonding and various intermolecular interactions, which are key in understanding the compound's properties (Narayana et al., 2016).

Potential Applications in Medicinal Chemistry

- Antiviral and Antiapoptotic Effects : A novel derivative of N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide showed significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis. This highlights its potential as a therapeutic agent in virology (Ghosh et al., 2008).

Insecticidal Properties

- Synthesis of Insecticidal Agents : N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, closely related to N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide, have been synthesized and shown to possess insecticidal properties against the cotton leafworm (Rashid et al., 2021).

Nonlinear Optical Properties

- Optical Applications : Studies have explored the nonlinear optical properties of similar acetamide structures, revealing their potential use in photonic devices like optical switches and modulators. This indicates possible applications in optical technology and photonics (Castro et al., 2017).

Tyrosinase Inhibition

- Potential in Dermatology : Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been studied for their ability to inhibit tyrosinase. This enzyme is linked to dermatological disorders and Parkinson's disease, suggesting applications in dermatology and neurology (Ashraf et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(19)13-4-8-15(9-5-13)18-16(20)10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFICPPLTPGLFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263640 | |

| Record name | N-(4-Acetylphenyl)-4-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide | |

CAS RN |

349425-56-5 | |

| Record name | N-(4-Acetylphenyl)-4-chlorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349425-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-4-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)

![2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B3023106.png)